
2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid
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Overview
Description
2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O3 It is a derivative of benzoic acid, where the benzene ring is substituted with fluorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-fluoro-4-(2-fluoro-3-methoxyphenyl)benzaldehyde or this compound.
Reduction: Formation of 2-fluoro-4-(2-fluoro-3-methoxyphenyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the methoxy group can influence the compound’s electronic properties, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(4-methoxyphenyl)benzoic acid
- 2-Fluoro-4-methoxybenzoic acid
- 4-Fluoro-3-(2-methoxyphenyl)benzoic acid
Uniqueness
2-Fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement can significantly influence the compound’s chemical and physical properties, such as its reactivity, solubility, and stability. Compared to similar compounds, it may exhibit different biological activities or material properties, making it valuable for specific applications .
Properties
IUPAC Name |
2-fluoro-4-(2-fluoro-3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-12-4-2-3-9(13(12)16)8-5-6-10(14(17)18)11(15)7-8/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUYYTYQRCWNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690077 |
Source
|
Record name | 2',3-Difluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-10-9 |
Source
|
Record name | 2',3-Difluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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